molecular formula C10H8FNO2 B13704378 3-(4-Cyano-3-fluorophenyl)propanoic acid

3-(4-Cyano-3-fluorophenyl)propanoic acid

Cat. No.: B13704378
M. Wt: 193.17 g/mol
InChI Key: QLIZXGGQCIKHPU-UHFFFAOYSA-N
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Description

3-(4-Cyano-3-fluorophenyl)propanoic acid is a chemical building block of interest in medicinal chemistry and drug discovery research. This aromatic propanoic acid derivative features both a cyano and a fluorine substituent on the phenyl ring, making it a valuable intermediate for the synthesis of more complex molecules. These structural motifs are commonly explored in the development of potential therapeutic agents . Compounds with similar fluorophenyl and propanoic acid structures are frequently used in research concerning enzyme inhibition and as core scaffolds in developing candidates with bioactive properties . Researchers utilize this compound strictly in laboratory settings for in-vitro analysis and chemical synthesis. Handling should follow standard safety protocols for laboratory chemicals, including the use of appropriate personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-(4-cyano-3-fluorophenyl)propanoic acid

InChI

InChI=1S/C10H8FNO2/c11-9-5-7(2-4-10(13)14)1-3-8(9)6-12/h1,3,5H,2,4H2,(H,13,14)

InChI Key

QLIZXGGQCIKHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)C#N

Origin of Product

United States

Synthetic Methodologies for 3 4 Cyano 3 Fluorophenyl Propanoic Acid and Structural Analogs

Retrosynthetic Disconnection Strategies and Key Intermediate Identification

Retrosynthetic analysis of 3-(4-Cyano-3-fluorophenyl)propanoic acid suggests several logical disconnection points. The most common approach involves disconnecting the propanoic acid side chain, leading back to a precursor with a two-carbon or three-carbon unsaturated chain attached to the aromatic ring.

A primary disconnection strategy breaks the C-C single bond in the propanoic acid side chain, identifying an unsaturated precursor such as (E)-3-(4-cyano-3-fluorophenyl)acrylic acid (a substituted cinnamic acid). This intermediate can be readily synthesized from a corresponding benzaldehyde. This leads to the identification of a key building block: 4-cyano-3-fluorobenzaldehyde .

Further disconnection of this key intermediate involves the cyano and fluoro groups. The cyano group can be introduced from an amino group via a Sandmeyer reaction or from a halide via palladium-catalyzed cyanation. The fluorine atom is typically incorporated by starting with a pre-fluorinated building block, such as 2-fluoro-4-bromobenzonitrile or a related aniline (B41778).

Key Identified Intermediates:

(E)-3-(4-cyano-3-fluorophenyl)acrylic acid

4-cyano-3-fluorobenzaldehyde

2-fluoro-4-aminobenzonitrile

2-fluoro-4-bromobenzonitrile

Established Synthetic Routes in Organic Chemistry

Established routes for synthesizing phenylpropanoic acids and their derivatives are robust and well-documented in organic chemistry literature. These methods are often sequential, involving the formation of an unsaturated intermediate followed by reduction.

The Knoevenagel condensation is a cornerstone reaction for forming the C-C double bond in the cinnamic acid precursor. scielo.org.mx This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. aston.ac.uk For the synthesis of the target molecule's precursor, 4-cyano-3-fluorobenzaldehyde would be reacted with malonic acid or its esters.

The reaction is versatile, with various catalysts and conditions reported to achieve high yields. researchgate.net Catalysts range from simple amines like piperidine (B6355638) to ionic liquids and solid-supported bases, which can offer environmental benefits and easier work-up procedures. scielo.org.mxaston.ac.uk The choice of solvent and temperature can also be optimized to improve reaction rates and yields. Studies on various substituted aromatic aldehydes show that electron-withdrawing groups are well-tolerated in this reaction. scielo.org.mxperiodikos.com.br

Table 1: Examples of Knoevenagel Condensation Conditions for Aryl Aldehydes

Aldehyde Substrate Active Methylene Compound Catalyst Solvent Yield (%)
Aromatic Aldehydes Ethyl Cyanoacetate Diisopropylethylammonium acetate (B1210297) (DIPEAc) Hexane ~91% scielo.org.mx
Substituted Benzaldehydes Malononitrile Piperidine Ethanol 70-90% periodikos.com.brmdpi.com
Aromatic Aldehydes Malonic Acid Pyridine/Piperidine Pyridine High
Aldehydes/Ketones Various Imidazolium-based Ionic Liquids None Good to Excellent aston.ac.uk

Following the Knoevenagel condensation, the resulting α,β-unsaturated acid or ester is reduced to the corresponding saturated propanoic acid derivative. Catalytic hydrogenation is the most common and efficient method for this transformation. This procedure typically involves reacting the unsaturated precursor with hydrogen gas in the presence of a metal catalyst.

A direct analog, the hydrogenation of 3-cyano-cinnamic acid, is performed using 10% palladium on charcoal (Pd/C) as a catalyst in an aqueous sodium hydroxide (B78521) solution. prepchem.com The reaction proceeds smoothly under pressure (60 psi) to yield the desired 3-(3-cyanophenyl)propanoic acid after acidification. prepchem.com This method is highly effective for reducing the carbon-carbon double bond without affecting the aromatic ring or the cyano group. Other catalysts, such as platinum-on-carbon (Pt/C), may also be used, although reaction conditions like hydrogen pressure and catalyst choice can influence the outcome and potentially lead to side reactions. researchgate.net The solvent system is also a critical parameter; while ethyl acetate is common, other solvents like tetrahydrofuran (B95107) (THF) have been used to achieve shorter reaction times. arkat-usa.org

Table 2: Typical Conditions for Catalytic Hydrogenation of Cinnamic Acid Derivatives

Catalyst Pressure Solvent Base Typical Substrate
10% Pd/C 60 psi Water Sodium Hydroxide 3-Cyano-cinnamic acid prepchem.com
5% Pd/C 4 atm Various - β-Keto esters researchgate.net
10% Pd/C - Ethyl Acetate Sodium Acetate Halogenated lactone arkat-usa.org
Raney Cobalt 6.0–14.0 x 10³ kN m⁻² DMF - Aliphatic/Aromatic Nitriles researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. researchgate.net While a specific MCR for this compound is not prominently described, analogous syntheses of complex molecules like quinoline-4-carboxylic acids (Doebner reaction) and 4H-chromenes demonstrate the power of this approach. mdpi.comnih.gov

A hypothetical one-pot approach could involve an initial Knoevenagel condensation followed by in-situ reduction of the intermediate. This would streamline the process by avoiding the isolation and purification of the unsaturated precursor. Such tandem reactions are a growing area of interest in organic synthesis for improving process efficiency.

Fluorine Introduction: Direct fluorination of complex organic molecules can be challenging. Therefore, it is common practice to begin the synthesis with a commercially available, pre-fluorinated starting material, such as a fluorinated aniline or bromobenzene. This ensures the regioselective placement of the fluorine atom early in the synthetic sequence.

Cyano-Group Introduction: The cyano group can be introduced through several reliable methods. The Rosenmund-von Braun and Sandmeyer reactions are classical methods starting from an aryl halide and an aryl diazonium salt, respectively. More modern approaches rely on palladium-catalyzed cyanation of aryl halides or triflates. organic-chemistry.org These catalytic methods offer broad functional group tolerance and often proceed under milder conditions. A variety of cyanide sources can be used, including potassium ferrocyanide and sodium cyanide, with the choice of catalyst and ligands being crucial for high yields. organic-chemistry.org

Table 3: Selected Methods for Cyano-Group Introduction on Aromatic Rings

Method Substrate Reagent Catalyst/Conditions Key Features
Palladium-Catalyzed Cyanation Aryl Bromide/Chloride NaCN Pd/CM-phos catalyst, 70°C High efficiency, tolerates common functional groups. organic-chemistry.org
Sandmeyer Reaction Aryl Diazonium Salt CuCN Aqueous Classical, reliable method from anilines.
Rosenmund-von Braun Reaction Aryl Halide CuCN High temperature, polar solvent Traditional method, often requires harsh conditions.
Metal-Free Cyanation Electron-Rich Aromatic POCl₃, DMF, then I₂/NH₃(aq) One-pot Avoids transition metal catalysts. organic-chemistry.org

Advanced Synthetic Techniques and Methodological Refinements

Modern synthetic chemistry seeks to improve upon established routes by enhancing efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogs, advanced techniques could include:

Enzymatic Reactions: Biocatalysis can be employed for highly selective transformations. For example, lipase-catalyzed enantioselective acylation has been used to resolve racemic mixtures of related amino-propanoate esters, providing access to single-enantiomer products. researchgate.net

Flow Chemistry: Conducting reactions in continuous flow reactors instead of batch processes can offer better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability.

Novel Catalytic Systems: The development of more active and robust catalysts for key steps like hydrogenation and cyanation continues to be a major research focus. This includes using novel ligands for palladium catalysts or exploring non-precious metal catalysts to reduce costs. organic-chemistry.org For instance, unique diphosphine ligands have enabled the cyanation of phenol (B47542) derivatives, which are typically less reactive than aryl halides. organic-chemistry.org

These advanced methods represent the cutting edge of synthetic organic chemistry and offer promising avenues for the refined and efficient production of complex molecules like this compound.

Enantioselective and Stereoselective Synthesis Considerations

Achieving control over the stereochemistry of this compound is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities or material properties. Several strategies can be employed for the enantioselective and stereoselective synthesis of this compound and its structural analogs.

Chemoenzymatic Synthesis: One of the most elegant approaches to obtaining enantiomerically pure compounds is through chemoenzymatic methods. These methods leverage the high stereoselectivity of enzymes for specific transformations. For instance, a chemoenzymatic route has been successfully developed for the synthesis of a closely related analog, (S)-3-cyano-3-(4-fluorophenyl)propanoic acid methyl ester. This method utilizes reductases from anaerobic bacteria to achieve high enantiomeric excess (ee). The process typically involves the enzymatic reduction of a corresponding α,β-unsaturated precursor. rsc.org This biocatalytic approach is highly attractive due to its high selectivity, mild reaction conditions, and reduced environmental impact.

Chiral Auxiliary-Mediated Synthesis: A classic and reliable method for controlling stereochemistry is the use of chiral auxiliaries. The Evans oxazolidinone auxiliary method, for example, is a powerful tool for the enantioselective synthesis of β-substituted carboxylic acids. orgsyn.org In this approach, the propanoic acid moiety is first attached to a chiral auxiliary, forming a chiral adduct. Subsequent reactions, such as alkylation or conjugate addition, proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product. This method offers high predictability and control over the stereochemical outcome.

Enzyme-Catalyzed Resolution: For racemic mixtures of related compounds, such as 3-amino-3-(4-cyanophenyl)propanoate, enzymatic resolution can be an effective strategy for separating the enantiomers. Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net This method is particularly useful when a racemic synthesis is more straightforward, and a suitable enzyme for resolution is available.

Table 1: Comparison of Enantioselective Synthesis Methods
MethodKey Reagents/CatalystsAdvantagesConsiderations
Chemoenzymatic SynthesisReductases, LipasesHigh enantioselectivity, mild conditions, green approachEnzyme availability and stability
Chiral AuxiliaryEvans OxazolidinonesHigh diastereoselectivity, predictable stereochemistryRequires additional steps for attachment and removal of the auxiliary
Enzymatic ResolutionLipases (e.g., CAL-A)Effective for separating racemic mixturesMaximum theoretical yield of 50% for the desired enantiomer

Sustainable and Green Chemistry Aspects in Synthesis Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogs is an area of active research.

Biocatalysis: As mentioned in the context of enantioselective synthesis, the use of enzymes as biocatalysts is a cornerstone of green chemistry. Chemoenzymatic routes offer several advantages over traditional chemical methods, including high selectivity, the use of renewable resources (enzymes), and mild reaction conditions (often in aqueous media), which reduce energy consumption and waste generation. rsc.org

Electrochemical Synthesis: Organic electrolysis presents a promising green alternative for the synthesis of fluorinated aromatic carboxylic acids. This method uses electricity as a "clean" reagent to drive chemical reactions. For example, fluorinated aromatic compounds can be carboxylated using carbon dioxide in an electrochemical cell. hokudai.ac.jp This approach avoids the use of stoichiometric organometallic reagents and can often be performed under mild conditions, reducing the environmental impact of the synthesis.

Atom Economy and Process Intensification: The development of synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product, is a key goal of green chemistry. The synthesis of 3-phenylpropionic acid, a parent compound, has been optimized by the oxidation of 3-phenylpropanal, which can be produced from the hydrogenation of cinnamaldehyde. This two-step process can be performed with high selectivity and conversion, representing a commercially attractive and efficient route. google.com Such process intensification strategies, where multiple reaction steps are combined, can lead to significant reductions in waste and energy consumption.

The review of synthetic methods for fluorinated phenylalanines, which are structurally similar to the target compound, also reveals various approaches that can be adapted to improve the sustainability of the synthesis, including the use of more environmentally benign fluorinating agents and catalytic methods. researchgate.net

Table 3: Green Chemistry Approaches in Synthesis
ApproachPrincipleExample Application
BiocatalysisUse of enzymes for selective transformationsEnzymatic reduction for enantioselective synthesis
Electrochemical SynthesisUsing electricity to drive reactionsCarboxylation of fluorinated aromatics with CO2
Process IntensificationCombining reaction steps to reduce wasteTandem hydrogenation-oxidation of cinnamaldehyde

Exploration of Derivatives and Structure Activity Relationship Sar Studies of 3 4 Cyano 3 Fluorophenyl Propanoic Acid

Design and Synthesis of Structurally Modified Analogs

The rational design and synthesis of analogs are foundational to SAR exploration. Modifications typically target the main functionalities of the molecule: the propanoic acid side chain and the substituted fluorophenyl ring.

The propanoic acid moiety is a primary site for modification to alter physicochemical properties such as solubility, lipophilicity, and metabolic stability. Common strategies involve altering the chain length, introducing substituents, or replacing the carboxylic acid group with bioisosteres. For instance, in related propanoic acid derivatives, esterification or amidation of the carboxyl group are common first steps in analog synthesis. mdpi.comnih.gov Further derivatization can lead to the formation of hydrazides and subsequently hydrazones, which can introduce significant structural diversity and modulate biological activity. nih.gov

Chain Length Variation: Shortening or lengthening the alkyl chain can impact the molecule's flexibility and its ability to fit into a binding pocket.

Alpha/Beta-Substitution: Introducing substituents on the carbons adjacent to the carboxyl group can create chiral centers and influence conformational preferences.

Bioisosteric Replacement: Replacing the carboxylic acid with groups like tetrazoles or hydroxamic acids can improve metabolic stability and cell permeability while maintaining the key acidic interaction.

Table 1: Examples of Propanoic Acid Side Chain Modifications and Their Rationale

Modification Type Example Derivative Rationale for Synthesis
Esterification Methyl 3-(4-cyano-3-fluorophenyl)propanoate Increase lipophilicity, serve as a prodrug, or act as an intermediate for further synthesis. mdpi.com
Amidation 3-(4-Cyano-3-fluorophenyl)-N-alkylpropanamide Modulate hydrogen bonding capacity and metabolic stability. researchgate.net
Hydrazide Formation 3-(4-Cyano-3-fluorophenyl)propanehydrazide Intermediate for synthesizing hydrazone derivatives with diverse functionalities. nih.gov

This table is illustrative and based on common synthetic strategies for similar compounds.

The 4-cyano and 3-fluoro substituents on the phenyl ring are critical determinants of the molecule's electronic properties and binding interactions. Derivatization of this moiety aims to fine-tune these properties.

Fluorine Position: Moving the fluorine atom to other positions on the ring (e.g., position 2) would significantly alter the molecule's dipole moment and electronic distribution, impacting interactions with the target.

Cyano Group Modification: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group. Each modification dramatically changes the electronic and steric profile, transforming the group from a hydrogen bond acceptor to a potential donor/acceptor. nih.gov

Additional Substitution: Introducing other small groups (e.g., methyl, methoxy) onto the phenyl ring can probe steric tolerance and explore additional hydrophobic interactions within the binding site.

To investigate the biological role and mechanism of action of 3-(4-Cyano-3-fluorophenyl)propanoic acid, derivatives are often synthesized as research probes. Amides and esters are commonly prepared through standard coupling reactions involving activation of the carboxylic acid (e.g., with carbodiimides) followed by reaction with an appropriate amine or alcohol. researchgate.net These derivatives can be designed to incorporate fluorescent tags, biotin (B1667282) labels for affinity purification, or photoreactive groups for target identification studies. For example, N-protected derivatives, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protected amino acid analogs, are synthesized to facilitate controlled, stepwise assembly in more complex structures. researchgate.net

Mechanistic Structure-Activity Relationship (SAR) Investigations

SAR studies correlate the structural features of the synthesized analogs with their biological activity, providing insights into the molecular interactions governing efficacy.

The electronic nature of the substituents on the phenyl ring plays a pivotal role in molecular interactions. The cyano group is a strong electron-withdrawing group, capable of forming specific interactions such as tetrel bonds. nih.gov It can also create a region of positive electrostatic potential (a π-hole) that can interact favorably with nucleophilic residues in a protein target. nih.gov The fluorine atom is also highly electronegative and can engage in hydrogen bonds or dipole-dipole interactions.

SAR studies on related scaffolds have shown that the introduction of specific functionalities, such as an oxime (-C=NOH), can significantly enhance biological activity. mdpi.com This enhancement is often attributed to the oxime's electron-withdrawing nature or its ability to form key hydrogen bonds with the target. mdpi.com Replacing a cyano group with fluorine, despite their comparable electron-withdrawing strength, can substantially weaken binding in some systems, highlighting the specific and distinct nature of the interactions each group can make. nih.gov

This table presents hypothetical scenarios based on established medicinal chemistry principles.

The three-dimensional shape (conformation) of this compound is critical for how it fits into the binding site of a biological target. The propanoic acid side chain possesses rotational freedom around its single bonds, allowing the molecule to adopt various shapes. However, only specific conformations are likely to be "active" or capable of binding effectively.

Conformational analysis, often performed using computational chemistry methods, helps to identify low-energy, stable conformations of the molecule. These studies can predict how the spatial relationship between the carboxylic acid group and the fluorophenyl ring is influenced by the modifications discussed previously. For example, introducing a bulky substituent on the side chain could restrict rotation, locking the molecule into a more rigid conformation that may have higher affinity and selectivity for its target. Understanding the preferred conformation of active analogs allows for the design of new molecules that are pre-organized for binding, which can lead to significant improvements in potency.

Mechanistic Investigations in Biological Systems: a Research Tool Perspective Non Clinical Focus

Utility as a Biochemical Reagent and Molecular Probe in Life Sciences

There is no specific information available in the reviewed scientific literature detailing the use of 3-(4-Cyano-3-fluorophenyl)propanoic acid as a biochemical reagent or a molecular probe for in vitro life sciences research. While related compounds with similar core structures, such as propanoic acid derivatives, are sometimes used as intermediates in the synthesis of more complex biologically active molecules, the direct application of this specific compound as a research tool is not documented.

Enzyme Interaction and Inhibition Studies (in vitro mechanistic insights)

No peer-reviewed studies were identified that specifically investigate the interaction or inhibition mechanisms of this compound with the enzymes listed below.

Aldose Reductase (AR) Inhibition Mechanisms

There is no available research documenting the inhibitory activity or the mechanism of action of this compound on the enzyme Aldose Reductase. General research into Aldose Reductase inhibitors covers various chemical classes, including carboxylic acid derivatives, but studies on this specific fluorinated and cyanated compound have not been published.

Androgen Receptor (AR) Binding and Antagonist Mechanisms

No published data exists that characterizes the binding or antagonist mechanisms of this compound with the Androgen Receptor. While many non-steroidal anti-androgens feature a substituted phenyl ring, such as the 4-cyano-3-trifluoromethylphenyl moiety found in Bicalutamide, specific research on the 4-cyano-3-fluorophenyl propanoic acid variant in the context of Androgen Receptor antagonism is absent from the literature.

Receptor Binding Affinity and Ligand-Target Interaction Dynamics

Consistent with the lack of data in the preceding sections, there are no available studies that report on the receptor binding affinity or the dynamics of ligand-target interactions for this compound with Aldose Reductase, Xanthine Oxidoreductase, the Androgen Receptor, or any other biological target.

Studies on the Modulation of Specific Intracellular Signaling Pathways and Biological Processes (in vitro)

No in vitro studies have been published that describe the effects of this compound on specific intracellular signaling pathways or its modulation of any biological processes. Its role as a tool for mechanistic investigations in cell-based assays is currently undocumented.

Biotransformation Studies in Cell-Free or Isolated Enzyme Systems

Comprehensive searches of scientific literature have revealed a notable absence of published studies specifically investigating the biotransformation of this compound in cell-free or isolated enzyme systems. Consequently, there are no specific experimental data on the metabolic pathways, enzymatic degradation, or the formation of metabolites for this particular compound under in vitro conditions.

The study of a compound's metabolism using cell-free systems, such as liver microsomes, S9 fractions, or purified enzymes, is a fundamental component of non-clinical research. These systems are instrumental in identifying the primary routes of metabolism and the specific enzymes involved, most commonly Cytochrome P450 (CYP) isoenzymes. nih.gov This approach allows for a mechanistic understanding of a compound's metabolic fate without the complexities of a whole-organism model.

In the absence of direct research, insights into the potential metabolic stability of this compound can be inferred from general principles of drug metabolism related to its structural motifs. The presence of a nitrile (cyano group) on an aromatic ring often confers metabolic stability. In many pharmaceuticals, the nitrile group is not metabolized and is excreted unchanged. nih.gov When metabolism of nitrile-containing compounds does occur, it is often at a position remote from the nitrile itself. nih.gov

Furthermore, the fluorine substituent on the phenyl ring is expected to influence metabolic pathways. Fluorine substitution can block potential sites of oxidative metabolism, such as hydroxylation, a common reaction catalyzed by CYP enzymes. nih.govnih.gov Studies on other fluorinated phenyl derivatives have demonstrated that the position of the fluorine atom can significantly affect the degree and site of biotransformation. nih.gov For instance, hydroxylation has been observed to be blocked when a fluorine atom is present at the target position. nih.gov

Given that some fluorinated compounds have been shown to be inhibitory towards certain enzymes, it is plausible that this compound could also exhibit inhibitory effects on drug-metabolizing enzymes. nih.govresearchgate.net However, without specific experimental data, this remains speculative.

Computational Chemistry and Theoretical Studies of 3 4 Cyano 3 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations and Molecular Orbital Theory (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. For 3-(4-Cyano-3-fluorophenyl)propanoic acid, DFT calculations would typically be performed to optimize the molecular geometry and to determine key electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. For aromatic compounds like this compound, the electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups would be expected to influence the energy levels of these frontier orbitals.

Table 1: Predicted Electronic Properties from Theoretical Calculations

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyIndicates electron-donating capability
LUMO EnergyIndicates electron-accepting capability
HOMO-LUMO GapRelates to chemical reactivity and stability
Dipole MomentIndicates the overall polarity of the molecule
Mulliken ChargesDescribes the partial atomic charges

Note: Specific numerical values are placeholders and would be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable propanoic acid side chain, MD simulations can be used to explore its conformational landscape. These simulations would reveal the most stable conformations of the molecule in different environments, such as in a vacuum or in a solvent. By analyzing the trajectory of the atoms over time, researchers can understand the flexibility of the molecule and the energetic barriers between different conformations. This information is vital for understanding how the molecule might interact with biological targets.

Ligand-Protein Docking Simulations for Mechanistic Insights into Binding Modes

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. This is particularly relevant in drug discovery. If this compound were being investigated as a potential inhibitor of an enzyme, docking simulations would be employed to understand its binding mode within the active site of the protein. These simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. The results of docking studies are often summarized in a docking score, which estimates the binding affinity.

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR, Raman, UV-Vis)

Computational methods can also be used to predict the spectroscopic properties of a molecule. These predictions can be invaluable for interpreting experimental spectra or for providing a reference when experimental data is unavailable.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus.

IR (Infrared) and Raman: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR or Raman spectrum. These are useful for identifying the presence of specific functional groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum.

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Data
¹H NMRChemical shifts (ppm) for aromatic and aliphatic protons
¹³C NMRChemical shifts (ppm) for all carbon atoms
IRVibrational frequencies (cm⁻¹) for key functional groups (C=O, C≡N, C-F)
UV-VisWavelength of maximum absorption (λmax)

Note: The values in this table are illustrative and would be the output of specific computational chemistry software.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. If a set of similar compounds with known activities were available, a QSAR model could be developed. This model would be a mathematical equation that relates various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. While a QSAR study would require data on multiple compounds, this compound could be included in such a study to understand how its specific structural features (the cyano and fluoro substituents) contribute to its predicted activity. This can help in forming hypotheses about the mechanism of action and in designing new, more potent analogues.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, FT-IR, FT-Raman, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(4-Cyano-3-fluorophenyl)propanoic acid, providing detailed information about its atomic composition and bonding arrangement.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy provide information about the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp absorption for the C≡N stretch of the cyano group (around 2220-2240 cm⁻¹), and a strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹). docbrown.info The C-F bond would exhibit a strong absorption in the 1000-1400 cm⁻¹ region. FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

UV-Vis Spectroscopy is used to study the electronic transitions within the molecule. The aromatic ring in this compound, with its cyano and fluoro substituents, would give rise to characteristic absorption bands in the ultraviolet region, providing information about the conjugated system.

A summary of expected spectroscopic data is presented in the table below.

Spectroscopic TechniqueExpected Key Features for this compound
¹H NMR Aromatic multiplets, aliphatic multiplets for the propanoic acid chain.
¹³C NMR Signals for aromatic, aliphatic, carbonyl, and cyano carbons.
¹⁹F NMR A signal corresponding to the fluorine atom on the phenyl ring.
FT-IR Broad O-H stretch, sharp C≡N stretch, strong C=O stretch, C-F stretch.
UV-Vis Absorption bands characteristic of the substituted aromatic system.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₀H₈FNO₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule. The fragmentation of this compound would likely involve the loss of the carboxylic acid group and fragmentation of the propanoic acid chain, providing evidence for the different structural components. docbrown.info

Chromatographic Separations for Purity Profiling and Isomeric Analysis (e.g., HPLC, GC, Chiral Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for this purpose. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram. researchgate.net

Gas Chromatography (GC) could also be used, but would likely require derivatization of the carboxylic acid group to increase its volatility.

Chiral Chromatography would be necessary if the compound were synthesized in a way that could produce enantiomers. Since this compound itself is not chiral, this technique would not be applicable unless a chiral center is introduced into the molecule. However, for related chiral propanoic acid derivatives, chiral HPLC is a crucial tool for separating and quantifying the enantiomers. researchgate.net

The table below outlines typical chromatographic methods for the analysis of similar compounds.

Chromatographic TechniqueTypical Application for Propanoic Acid Derivatives
HPLC (Reversed-Phase) Purity assessment and quantification.
GC Analysis of volatile derivatives for purity and impurity profiling.
Chiral Chromatography Separation of enantiomers for chiral analogues.

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of a related compound, 4-Cyano-3-fluorophenyl 3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester, was determined to be in the triclinic system, space group P-1. asianpubs.org This type of analysis would provide unambiguous proof of the compound's structure.

Development of Novel Analytical Assays for Research Applications

While standard analytical methodologies are well-established for the characterization of new compounds, research may necessitate the development of novel assays for specific applications. For this compound, this could involve creating specific HPLC methods for its detection in complex matrices or developing sensitive assays to monitor its concentration in biological or environmental samples. However, based on the available literature, no novel analytical assays specifically developed for this compound have been reported.

Role As a Synthetic Intermediate in Advanced Organic Materials and Biochemical Tools

Precursor in the Synthesis of Complex Medicinal Chemistry Scaffolds

3-(4-Cyano-3-fluorophenyl)propanoic acid is a crucial building block in the synthesis of complex heterocyclic structures, particularly those targeting the androgen receptor (AR). rhhz.netnih.gov Its primary and most well-documented role is as a key intermediate in the production of second-generation non-steroidal antiandrogens, most notably Enzalutamide. rhhz.netccspublishing.org.cn Enzalutamide is an important therapeutic agent used in the treatment of castration-resistant prostate cancer (CRPC). rhhz.netnih.gov

The synthesis of these advanced medicinal scaffolds often involves the modification of the propanoic acid side chain to construct a hydantoin (B18101) or thiohydantoin ring system. ccspublishing.org.cnresearchgate.netmdpi.com The 4-cyano-3-fluorophenyl group of the molecule is a critical pharmacophore that interacts with the ligand-binding domain of the androgen receptor. nih.gov Various synthetic routes to Enzalutamide and its analogs have been developed, many of which utilize intermediates derived directly from this compound or its precursors. rhhz.netccspublishing.org.cngoogle.com For instance, synthetic pathways may involve an Ullmann ligation or coupling reactions to link the core phenyl ring to other fragments of the final drug molecule. rhhz.netccspublishing.org.cn

The development of novel AR antagonists continues to be an active area of research, with scientists synthesizing a variety of analogs to improve efficacy or overcome resistance. researchgate.netmdpi.combohrium.com Many of these new molecular entities retain the core cyano-fluorophenyl structure, underscoring the foundational importance of intermediates like this compound in this field of medicinal chemistry. mdpi.combohrium.com

Table 1: Medicinal Compounds Derived from the 4-Cyano-3-fluorophenyl Scaffold

Compound Name Compound Class Therapeutic Target
Enzalutamide Non-steroidal antiandrogen Androgen Receptor (AR) rhhz.netnih.gov
Apalutamide Non-steroidal antiandrogen Androgen Receptor (AR) mdpi.com

Application in the Construction of Advanced Functional Polymers and Materials

While the predominant application of this compound is in medicinal chemistry, its structural features suggest potential utility in materials science. The 4-cyano-3-fluorophenyl moiety possesses a strong dipole moment due to the electron-withdrawing nature of both the nitrile (cyano) and fluoro groups. This characteristic is highly sought after in the design of liquid crystals and other functional polymers with specific dielectric properties. chemimpex.com

Although direct polymerization of this compound is not widely documented, similar structures are used as components in liquid crystal mixtures. For example, esters like 4-Cyano-3-fluorophenyl 4-propylbenzoate and 4-Cyano-3-fluorophenyl 4-pentylbenzoate, which feature the same core aromatic unit, are known components in this field. cymitquimica.comglpbio.com

Furthermore, the carboxylic acid group of this compound provides a reactive handle for its incorporation into polymer backbones through condensation polymerization, such as in the formation of polyesters or polyamides. This could allow for the synthesis of advanced polymers where the specific electronic and physical properties of the cyano-fluorophenyl group are imparted to the bulk material. chemimpex.com Additionally, propanoic acid derivatives bearing cyano groups have been utilized as chain-transfer agents in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, highlighting the relevance of this class of compounds in sophisticated polymer synthesis. semanticscholar.org

Development of Chemical Probes, Affinity Ligands, and Fluorescent Tags for Biological Studies

The structure of this compound makes it a suitable candidate for the development of specialized biochemical tools. As a key fragment of high-affinity androgen receptor ligands like Enzalutamide, the molecule can be adapted to create chemical probes for studying AR biology. nih.govnih.gov

The carboxylic acid functional group is particularly useful as it provides a convenient point of attachment for conjugation to other molecules without significantly altering the core structure responsible for biological recognition. For example, the compound could be chemically linked to:

A Solid Support: By immobilizing the molecule onto a solid matrix, such as agarose (B213101) beads, an affinity ligand can be created. This affinity matrix could then be used in pull-down experiments to isolate and purify the androgen receptor or its associated protein complexes from cell lysates for further study.

A Reporter Molecule: The compound can be conjugated to a fluorescent dye (a fluorophore) to generate a fluorescent probe. Such a probe could be used in cellular imaging techniques, like fluorescence microscopy, to visualize the localization and dynamics of the androgen receptor within cells.

A Biotin (B1667282) Tag: Linking the molecule to biotin would create a probe suitable for use in various affinity-based assays, including streptavidin pull-downs or enzyme-linked immunosorbent assays (ELISAs).

While specific probes derived directly from this compound are not extensively described in the literature, the synthesis of such tools is a well-established strategy in chemical biology for studying drug-target interactions. cymitquimica.comchemimpex.com The fundamental role of its derivatives as potent AR antagonists makes it a highly relevant scaffold for designing such research tools. nih.gov

Future Directions and Emerging Research Avenues for 3 4 Cyano 3 Fluorophenyl Propanoic Acid

Design of Next-Generation Analogs with Enhanced Mechanistic Specificity

The structural scaffold of 3-(4-cyano-3-fluorophenyl)propanoic acid presents a fertile ground for the design of next-generation analogs with improved potency and target specificity. The presence of the fluorophenyl group is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. For instance, many Type II statins, a class of lipid-lowering drugs, incorporate a fluorophenyl group that is crucial for their interaction with the HMG-CoA reductase enzyme. nih.gov

Future design strategies will likely focus on modifying the propanoic acid chain, the substitution pattern on the aromatic ring, and the electronic properties of the cyano group. By creating a library of analogs, researchers can systematically probe structure-activity relationships (SAR) to optimize interactions with biological targets. Computational modeling and molecular dynamics simulations will be instrumental in predicting how subtle structural changes influence binding conformations and energies, thereby guiding the synthesis of more effective and selective compounds. nih.govacs.org The goal is to develop molecules that can target specific biological pathways with high precision, potentially leading to new treatments for a range of diseases.

Integration into High-Throughput Screening Libraries for Novel Biological Activities

The incorporation of this compound and its derivatives into high-throughput screening (HTS) libraries is a critical step toward uncovering novel biological activities. HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets. The unique chemical features of this compound make it an attractive candidate for such libraries, as it occupies a distinct chemical space.

A particularly promising approach is the use of fluorine-NMR (¹⁹F-NMR) based screening techniques. acs.orgadelphi.edu The fluorine atom provides a sensitive NMR probe, allowing for the detection of weak binding events that might be missed by other methods. This technique is highly efficient for screening large compound mixtures and can provide valuable information about the binding environment. By integrating fluorinated compounds like this compound into HTS workflows, researchers can accelerate the discovery of new lead compounds for drug development.

Exploration of Photocatalytic or Electrocatalytic Synthetic Pathways

The development of sustainable and efficient synthetic methods is a key area of modern chemistry. Photocatalysis and electrocatalysis offer green alternatives to traditional synthetic routes, often proceeding under mild conditions without the need for harsh reagents. beilstein-journals.org Future research will likely explore the application of these technologies to the synthesis of this compound and its derivatives.

Visible-light photocatalysis, for example, can be used to drive a variety of chemical transformations, including the formation of C-C bonds and the introduction of functional groups. rsc.orgnih.govnih.gov Researchers may develop photocatalytic methods for the carboxylation of precursor molecules using CO2 as a C1 source, or for the late-stage functionalization of the aromatic ring. rsc.org Similarly, electrosynthesis provides a powerful tool for driving redox reactions, and could be employed for the cyanation of aromatic rings or the modification of the carboxylic acid group. nih.govacs.org The development of such methods would not only improve the efficiency and sustainability of the synthesis but also facilitate the creation of a diverse range of analogs for biological testing.

Applications in Supramolecular Chemistry and Self-Assembly Research

The presence of both fluorine and cyano groups in this compound suggests intriguing possibilities in the realm of supramolecular chemistry and self-assembly. Fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding, which can influence the packing of molecules in the solid state and in solution. nih.govnih.govscispace.com The cyano group is also known to play a significant role in directing the self-assembly of organic molecules through dipole-dipole interactions and coordination with metal ions. researchgate.net

Future research in this area could explore the ability of this compound to form well-defined supramolecular architectures, such as nanotubes, vesicles, or gels. The interplay between the different functional groups could lead to the formation of novel materials with unique properties. For example, the self-assembly of these molecules could be controlled by external stimuli such as pH or light, leading to the development of "smart" materials with applications in drug delivery, sensing, or catalysis.

Deepening Mechanistic Understanding through Advanced Biophysical Techniques

A thorough understanding of how this compound interacts with its biological targets is essential for its development as a therapeutic agent. Advanced biophysical techniques provide the tools to probe these interactions at a molecular level.

Key Biophysical Techniques and Their Potential Applications:

TechniqueApplication for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the 3D structure of the compound bound to its target protein, identify key binding interactions, and measure binding affinities. ¹⁹F-NMR can be particularly powerful for studying the local environment of the fluorine atom upon binding. acs.org
X-ray Crystallography Provide a high-resolution snapshot of the compound in the active site of its target, revealing the precise geometry of the interaction.
Isothermal Titration Calorimetry (ITC) Directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) Measure the kinetics of binding and dissociation in real-time, providing valuable information about the stability of the complex.
Computational Modeling and Molecular Dynamics (MD) Simulations Predict binding modes, estimate binding free energies, and explore the dynamic behavior of the compound in the active site. These methods can also guide the design of new analogs with improved properties. nih.govacs.org

By employing a combination of these techniques, researchers can build a comprehensive picture of the mechanism of action of this compound, which will be crucial for its optimization as a drug candidate. The insights gained from these studies will not only advance the development of this specific compound but also contribute to a broader understanding of the principles of molecular recognition and drug design.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-cyano-3-fluorophenyl)propanoic acid with high stereochemical purity?

Synthesis typically involves multi-step reactions, including:

  • Cycloaddition or coupling reactions to introduce the fluorophenyl and cyano groups.
  • Chiral resolution techniques (e.g., enzymatic resolution or chiral HPLC) to isolate enantiomers .
  • Protection/deprotection strategies for functional groups (e.g., carboxylic acid) to prevent side reactions during fluorination or cyanation steps .

Q. Key considerations :

  • Use of anhydrous conditions for fluorination to avoid hydrolysis.
  • Monitoring reaction progress via TLC or LC-MS to optimize yield and purity.

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions .
    • FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano (C≡N ~2200 cm⁻¹) groups .
  • X-ray crystallography for absolute stereochemical confirmation, particularly for enantiomeric forms .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₀H₇FNO₂) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening includes:

  • Enzyme inhibition assays : Test affinity for targets like glutamate receptors or kinases using fluorescence polarization or SPR .
  • Cellular viability assays (e.g., MTT or ATP-luciferase) to assess cytotoxicity in cancer or microbial models .
  • Computational docking studies (e.g., AutoDock Vina) to predict binding modes with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Variability in enantiomeric purity : Use chiral chromatography to verify stereochemical composition .
  • Differential assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration) across studies .
  • Off-target effects : Perform counter-screening against unrelated proteins (e.g., albumin) to confirm specificity .

Q. Example :

StudyReported IC₅₀ (μM)Assay Conditions
A0.5pH 7.4, 25°C
B5.2pH 6.8, 37°C

Q. What advanced strategies are used to study its metabolic stability and degradation pathways?

  • In vitro microsomal assays (human/rat liver microsomes) to identify phase I metabolites (e.g., hydroxylation, decyanation) .
  • LC-MS/MS to detect phase II conjugates (e.g., glucuronidation of the carboxylic acid group) .
  • Gut microbiota co-culture studies to assess microbial degradation into propanoic acid derivatives .

Q. Key metabolic pathways :

Phase I : Cyano group hydrolysis → amide or carboxylic acid derivatives.

Phase II : Conjugation with glutathione or sulfate moieties.

Q. How can computational modeling improve the design of derivatives with enhanced activity?

  • QSAR models to correlate substituent electronic effects (e.g., fluorine’s electronegativity) with bioactivity .
  • Molecular dynamics simulations to study compound-receptor binding stability under physiological conditions .
  • ADMET prediction tools (e.g., SwissADME) to optimize solubility and reduce hepatotoxicity risks .

Q. Example optimization targets :

  • Replace the cyano group with bioisosteres (e.g., tetrazole) to enhance metabolic stability.

Q. What analytical methods are critical for assessing enantiomeric purity in complex mixtures?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) .
  • Circular dichroism (CD) to detect optical activity differences between enantiomers .
  • NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve overlapping signals .

Q. How do researchers investigate its interaction with biological membranes or transporters?

  • Lipophilicity assays (e.g., octanol-water partition coefficient, logP) to predict membrane permeability .
  • PAMPA (Parallel Artificial Membrane Permeability Assay) to model blood-brain barrier penetration .
  • Caco-2 cell monolayers to study intestinal absorption and efflux pump interactions (e.g., P-gp) .

Q. Data Contradiction Analysis Framework :

FactorResolution Strategy
Purity discrepanciesRe-characterize via orthogonal methods (NMR + HRMS)
Variability in IC₅₀Validate under standardized assay conditions
Metabolic instabilityUse isotopically labeled analogs for tracer studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.